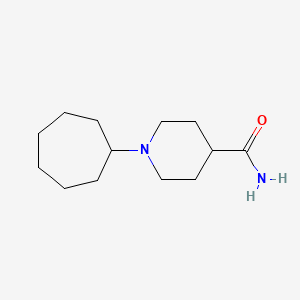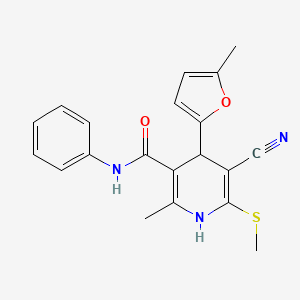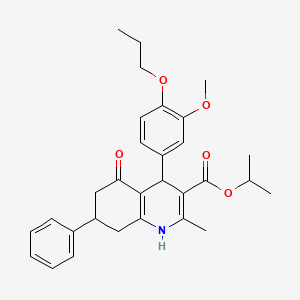![molecular formula C19H18N2O4 B4881116 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, commonly known as MPPG, is a synthetic compound that has been extensively studied in the field of neuroscience. MPPG is a selective antagonist of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and plasticity.
Mécanisme D'action
MPPG acts as a competitive antagonist of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, specifically targeting the group II and III receptors. By blocking the activation of these receptors, MPPG inhibits the downstream signaling pathways that are involved in regulating synaptic transmission and plasticity. This results in a decrease in glutamate release and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
MPPG has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of glutamate in the hippocampus, which is important for learning and memory. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, MPPG has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPPG in lab experiments is its selectivity for N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine, which allows for targeted manipulation of these receptors. Additionally, MPPG is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using MPPG is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on MPPG and N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine. One area of interest is the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is growing interest in the use of mGluR antagonists as potential treatments for addiction and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the effects of MPPG and other mGluR antagonists, and to explore their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPPG involves the condensation of 4-methylbenzoyl chloride with glycine, followed by the addition of phenylacetic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain MPPG in its pure form.
Applications De Recherche Scientifique
MPPG has been widely used in neuroscience research to investigate the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in various physiological and pathological conditions. For example, MPPG has been used to study the involvement of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in synaptic plasticity, learning, and memory. It has also been used to investigate the role of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine in pain perception, addiction, and psychiatric disorders.
Propriétés
IUPAC Name |
2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-7-9-15(10-8-13)18(24)21-16(19(25)20-12-17(22)23)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,25)(H,21,24)(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUXVMRENMLNH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-[(4-Methylphenyl)formamido]-3-phenylprop-2-enamido]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4881042.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4881045.png)
![1-chloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4881050.png)
![1-chloro-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4881065.png)

![11-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881081.png)
![7-benzoyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4881084.png)


![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)
![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)

![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
